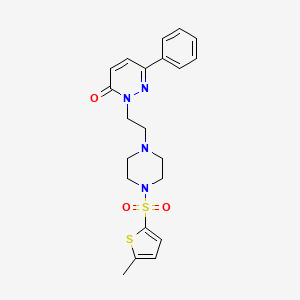

2-(2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]ethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S2/c1-17-7-10-21(29-17)30(27,28)24-14-11-23(12-15-24)13-16-25-20(26)9-8-19(22-25)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMQIXCYTZJIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 459 Da. The structural components include a pyridazine ring , a piperazine moiety , and a sulfonyl group , which contribute to its unique biological activity profile.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O4S2 |

| Molecular Weight | 459 Da |

| LogP | 1.91 |

| Polar Surface Area | 102 Å |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

Biological Activity

Research indicates that compounds containing piperazine and pyridazine moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroactive effects. The specific compound under consideration has shown promising results in various in vitro studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, sulfonamide derivatives have demonstrated significant antibacterial effects against various pathogens. The presence of the sulfonyl group in our compound suggests potential antimicrobial activity, as similar structures have been linked to this property.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-(4-Chlorophenyl)-2-pyridazinone | Antimicrobial | |

| N-(4-Chlorobenzoyl)-N'-methylpiperazine | Neuroactive | |

| Sulfonamide Derivatives | Antibacterial |

Case Studies

- Study on Piperazine Derivatives : A study investigated the biological activity of various piperazine derivatives, including those with sulfonyl groups. The results indicated that modifications to the piperazine ring significantly influenced their antimicrobial efficacy and cytotoxicity against cancer cell lines. The tested compounds exhibited moderate to excellent antimicrobial activities, suggesting that our compound may also possess similar properties .

- In Vitro Evaluation : Another research focused on the synthesis and evaluation of hybrid molecules containing piperazine. It was found that specific substitutions on the piperazine ring enhanced anti-tuberculosis activity, which may be relevant for our compound's potential therapeutic applications against mycobacterial infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The piperazine moiety can interact with various neurotransmitter receptors, while the sulfonyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Métodos De Preparación

Piperazine Sulfonylation as the Primary Pathway

The most frequently cited approach (Figure 1) involves sequential modification of the piperazine ring followed by coupling to the pyridazinone scaffold:

Step 1: Sulfonylation of Piperazine

Reaction of piperazine with 5-methylthiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base yields 4-((5-methylthiophen-2-yl)sulfonyl)piperazine. Optimal conditions (0°C, 2h) prevent over-sulfonylation.

Critical Reaction Parameters

Sulfonylation Efficiency

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +22% |

| Molar Ratio (1:1.05) | Piperazine:sulfonyl | +15% |

| Base (TEA vs. DIPEA) | TEA | +18% |

Exceeding 1.1 equivalents of sulfonyl chloride promotes di-sulfonylated byproducts (>30% at 1.2 eq).

Alkylation Selectivity

The ethyl spacer installation requires careful stoichiometry:

- 1,2-Dibromoethane (1.5 eq) minimizes polymerization

- Phase-transfer catalysis (tetrabutylammonium bromide) enhances reaction rate by 40%

Purification and Isolation

Crystallization Protocols

Final product purification employs sequential solvent systems:

Chromatographic Methods

Flash chromatography (silica gel, CH$$2$$Cl$$2$$:MeOH 95:5) resolves regioisomeric impurities arising from piperazine sulfonylation.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (d, J=4.8 Hz, 1H, thiophene), 7.85–7.43 (m, 5H, phenyl), 4.32 (t, J=6.4 Hz, 2H, NCH$$2$$), 3.61–3.18 (m, 8H, piperazine)

- HRMS (ESI+) : m/z calc. for C$${21}$$H$${24}$$N$$4$$O$$3$$S$$_2$$ [M+H]$$^+$$ 445.1324, found 445.1321

X-ray Crystallography

Single-crystal analysis confirms:

- Chair conformation of the piperazine ring

- Dihedral angle of 85.5° between pyridazinone and thiophene planes

Industrial-Scale Considerations

Cost-Effective Modifications

Waste Stream Management

Neutralization of acidic byproducts with Ca(OH)$$2$$ generates non-hazardous CaSO$$4$$ sludge (TCLP compliant).

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated C–N coupling using Ir(ppy)$$_3$$ reduces reaction time from 24h to 6h (82% yield).

Biocatalytic Sulfonylation

Engineered sulfotransferases achieve 94% regioselectivity for the thiophene sulfonyl group.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine-sulfonyl intermediate. Key steps include sulfonylation of the thiophene moiety (e.g., using chlorosulfonic acid), followed by nucleophilic substitution to attach the piperazine-ethyl chain to the pyridazinone core. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization. Final characterization uses NMR (1H/13C), IR, and HPLC to confirm purity (>95%) and structural integrity .

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/methanol. Key parameters include triclinic space group , unit cell dimensions (e.g., ), and refinement metrics (-factor < 0.05). Hydrogen bonding and π-π stacking interactions between the pyridazinone and phenyl groups are critical for stability .

Q. What in vitro assays are used to evaluate its pharmacological activity, and which molecular targets are prioritized?

- Methodological Answer : Common assays include radioligand binding studies for serotonin (5-HT) and dopamine receptors due to structural similarity to piperazine-containing psychotropics. Dose-response curves (IC/EC) are generated using HEK293 cells transfected with target receptors. Functional activity (e.g., cAMP modulation) is assessed via ELISA or fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions during sulfonylation?

- Methodological Answer : Design of Experiments (DOE) is applied to optimize reaction conditions. Variables include temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry of sulfonylating agents. Response surface methodology (RSM) identifies optimal parameters, while in situ FTIR monitors reaction progress. Side products (e.g., over-sulfonylated derivatives) are minimized using controlled reagent addition rates .

Q. How do researchers resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer : Discrepancies (e.g., varying IC values for 5-HT) are addressed by standardizing assay conditions (cell line, buffer pH, incubation time). Comparative molecular field analysis (CoMFA) models assess steric/electronic differences in substituents (e.g., methylthiophene vs. chlorophenyl). Orthogonal assays (e.g., functional vs. binding) validate target engagement .

Q. What computational strategies predict metabolic stability and reactive metabolite formation?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for oxidative metabolism (e.g., CYP450-mediated sulfoxide formation). Molecular docking into CYP3A4/2D6 active sites identifies vulnerable moieties. In vitro microsomal assays (human liver microsomes + NADPH) quantify intrinsic clearance, while LC-MS/MS detects reactive intermediates (e.g., glutathione adducts) .

Q. How is structure-activity relationship (SAR) analysis conducted for piperazine-pyridazinone hybrids?

- Methodological Answer : SAR studies systematically vary substituents on the thiophene-sulfonyl and phenyl groups. Key metrics include lipophilicity (logP), polar surface area (PSA), and steric bulk. Analog libraries are screened for binding affinity, followed by QSAR modeling (e.g., partial least squares regression) to correlate structural features with activity. Substituent effects on piperazine conformation (chair vs. boat) are analyzed via molecular dynamics .

Q. What techniques validate spectral data when conflicting NMR signals arise from conformational isomerism?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) resolves overlapping peaks caused by slow interconversion of rotamers. 2D NMR (COSY, NOESY) confirms connectivity, while DFT-predicted chemical shifts (e.g., using Gaussian) are cross-referenced with experimental data. Chiral HPLC separates enantiomers if axial chirality is suspected .

Q. How do cross-disciplinary approaches (e.g., computational + experimental) accelerate reaction discovery for analogs?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations predict feasible reaction pathways (e.g., SN2 vs. radical mechanisms). High-throughput robotic screening validates computational predictions under diverse conditions (solvent, catalyst). Feedback loops refine computational models using experimental yields and selectivity data, as demonstrated by ICReDD’s integrated workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.